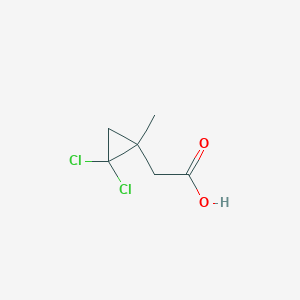
2-(2,2-Dichloro-1-methylcyclopropyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dichloro-1-methylcyclopropyl)acetic acid is a chemical compound with the molecular formula C6H8Cl2O2 and a molecular weight of 183.03 g/mol . It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a methyl group, along with an acetic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloro-1-methylcyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by chlorination and subsequent functional group transformations. One common method includes the reaction of 2,2-dichloro-1-methylcyclopropane with acetic acid under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dichloro-1-methylcyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less oxidized products, such as alcohols.
Substitution: The chlorine atoms in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted cyclopropyl derivatives .
Scientific Research Applications
2-(2,2-Dichloro-1-methylcyclopropyl)acetic acid is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,2-Dichloro-1-methylcyclopropyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dichlorocyclopropyl)acetic acid
- 2-(2,2-Dibromo-1-methylcyclopropyl)acetic acid
- 2-(2,2-Difluoro-1-methylcyclopropyl)acetic acid
Uniqueness
2-(2,2-Dichloro-1-methylcyclopropyl)acetic acid is unique due to the presence of both chlorine atoms and a methyl group on the cyclopropyl ring, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Properties
IUPAC Name |
2-(2,2-dichloro-1-methylcyclopropyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2/c1-5(2-4(9)10)3-6(5,7)8/h2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBGYUVVQBMZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2454803.png)

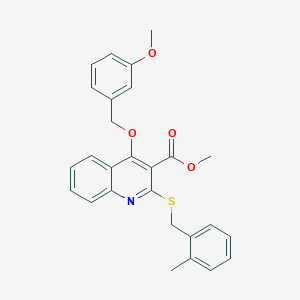
![2-(2,5-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2454806.png)
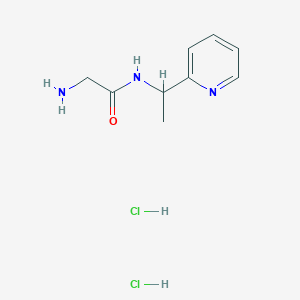
![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2454808.png)
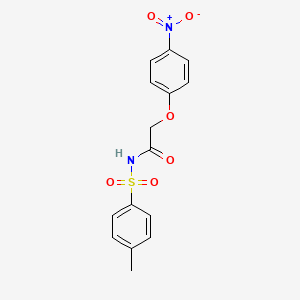
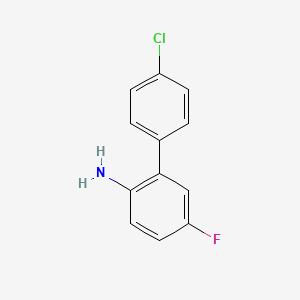
![4-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2454815.png)
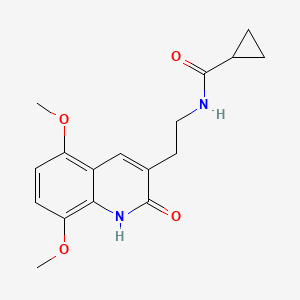
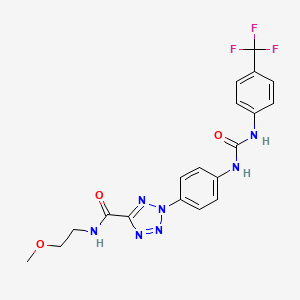
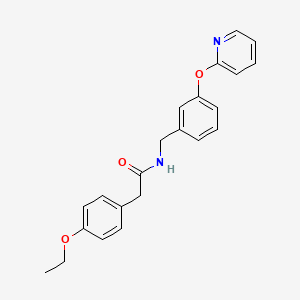
![3-(Methylsulfanyl)-1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2454820.png)
![4-METHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2454824.png)
